An In-Depth Technical Guide to 6-Bromo-2,2-dimethyl-2H-benzo[b]oxazin-3(4H)-one
An In-Depth Technical Guide to 6-Bromo-2,2-dimethyl-2H-benzo[b]oxazin-3(4H)-one
An In-Depth Technical Guide to 6-Bromo-2,2-dimethyl-2H-benzo[b][1][2]oxazin-3(4H)-one
This guide provides a comprehensive overview of 6-Bromo-2,2-dimethyl-2H-benzo[b][1][2]oxazin-3(4H)-one, a heterocyclic compound of interest in medicinal chemistry and drug discovery. This document will detail its chemical and physical properties, a plausible synthetic route with mechanistic insights, and a discussion of its potential applications based on the activities of structurally related compounds.
Introduction and Significance
6-Bromo-2,2-dimethyl-2H-benzo[b][1][2]oxazin-3(4H)-one belongs to the benzoxazinone class of heterocyclic compounds. The benzoxazinone scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including use as CDK9 inhibitors for hematologic malignancies, antibacterial agents, and compounds targeting hypoxia in cancer therapeutics.[3][4][5] The introduction of a bromine atom at the 6-position and gem-dimethyl groups at the 2-position of the benzoxazinone core can significantly influence the compound's lipophilicity, metabolic stability, and biological activity. This makes 6-Bromo-2,2-dimethyl-2H-benzo[b][1][2]oxazin-3(4H)-one a valuable molecule for structure-activity relationship (SAR) studies in the development of novel therapeutic agents.
Physicochemical Properties
A summary of the key physicochemical properties of 6-Bromo-2,2-dimethyl-2H-benzo[b][1][2]oxazin-3(4H)-one is presented in the table below. These properties are crucial for understanding the compound's behavior in biological systems and for the design of experimental protocols.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₀BrNO₂ | [6] |
| Molecular Weight | 256.10 g/mol | [6] |
| Appearance | Solid (predicted) | [6] |
| InChI | 1S/C10H10BrNO2/c1-10(2)9(13)12-7-5-6(11)3-4-8(7)14-10/h3-5H,1-2H3,(H,12,13) | [6] |
| SMILES | CC1(C)OC2=CC=C(Br)C=C2NC1=O | [6] |
| MDL Number | MFCD12196527 | [6] |
Synthesis and Mechanism
Proposed Synthetic Pathway:
Caption: Proposed two-step synthesis of the target compound.
Step 1: Synthesis of the 2,2-Dimethyl-2H-benzo[b][1][2]oxazin-3(4H)-one Core
The foundational benzoxazinone ring system can be constructed through the condensation of a 2-aminophenol with an appropriate α-halo ester. In this case, the reaction of 2-aminophenol with ethyl 2-bromo-2-methylpropanoate is a logical approach.
Experimental Protocol:
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Reaction Setup: To a solution of 2-aminophenol (1.0 eq) in a suitable high-boiling point solvent such as dimethylformamide (DMF) or dioxane, add a non-nucleophilic base such as potassium carbonate (K₂CO₃, 2.0 eq) or triethylamine (TEA, 2.0 eq).
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Addition of Reagent: Slowly add ethyl 2-bromo-2-methylpropanoate (1.1 eq) to the reaction mixture at room temperature.
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Reaction Conditions: Heat the reaction mixture to reflux (typically 100-150 °C, depending on the solvent) and monitor the reaction progress by thin-layer chromatography (TLC).
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Work-up and Purification: Upon completion, cool the reaction mixture to room temperature and pour it into ice-water. The resulting precipitate can be collected by filtration. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.
Causality of Experimental Choices:
-
Solvent: A high-boiling point polar aprotic solvent like DMF or dioxane is chosen to facilitate the dissolution of the reactants and to allow for the higher temperatures required for the intramolecular cyclization to occur.
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Base: A base is essential to deprotonate the phenolic hydroxyl group of the 2-aminophenol, making it a more potent nucleophile to displace the bromide from the ester. A non-nucleophilic base is used to avoid competing side reactions.
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Mechanism: The reaction proceeds via an initial N-alkylation of the 2-aminophenol by the ethyl 2-bromo-2-methylpropanoate, followed by an intramolecular O-acylation (lactamization) to form the six-membered oxazinone ring.
Step 2: Regioselective Bromination
The synthesized 2,2-dimethyl-2H-benzo[b][1][2]oxazin-3(4H)-one can then be regioselectively brominated at the 6-position. The electron-donating nature of the nitrogen and oxygen atoms in the heterocyclic ring directs electrophilic substitution to the para-position of the aniline moiety.
Experimental Protocol:
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Reaction Setup: Dissolve the 2,2-dimethyl-2H-benzo[b][1][2]oxazin-3(4H)-one (1.0 eq) in glacial acetic acid.
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Addition of Brominating Agent: Slowly add a solution of N-Bromosuccinimide (NBS) (1.0-1.1 eq) in glacial acetic acid to the reaction mixture at room temperature. The use of NBS is preferred over elemental bromine for its milder and more selective brominating properties.
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Reaction Conditions: Stir the reaction mixture at room temperature. The reaction progress can be monitored by TLC.
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Work-up and Purification: Once the reaction is complete, pour the mixture into a large volume of water to precipitate the product. The solid can be collected by filtration, washed with water, and dried. Recrystallization from a suitable solvent like ethanol will yield the pure 6-Bromo-2,2-dimethyl-2H-benzo[b][1][2]oxazin-3(4H)-one.
Causality of Experimental Choices:
-
Brominating Agent: NBS is a convenient and selective source of electrophilic bromine, minimizing the formation of poly-brominated byproducts.
-
Solvent: Glacial acetic acid is a common solvent for electrophilic aromatic substitutions as it can protonate the carbonyl group, further activating the aromatic ring towards electrophilic attack.
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Regioselectivity: The directing effects of the amino and ether functionalities of the benzoxazinone ring system favor electrophilic substitution at the C6 and C8 positions. However, steric hindrance from the heterocyclic ring often leads to preferential substitution at the less hindered C6 position.[3]
Spectral Characterization (Predicted)
While experimental spectral data for the title compound is not available, the expected NMR and IR characteristics can be predicted based on the analysis of structurally similar compounds.
Predicted ¹H NMR (400 MHz, CDCl₃):
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δ 1.5-1.7 ppm (s, 6H): A singlet corresponding to the two magnetically equivalent methyl groups at the C2 position.
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δ 6.8-7.5 ppm (m, 3H): A series of multiplets in the aromatic region corresponding to the protons on the benzene ring. The exact shifts and coupling patterns will depend on the electronic environment created by the bromine atom and the oxazinone ring.
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δ 8.0-9.0 ppm (br s, 1H): A broad singlet corresponding to the N-H proton of the amide.
Predicted ¹³C NMR (100 MHz, CDCl₃):
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δ 25-30 ppm: Signal for the two methyl carbons.
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δ 80-90 ppm: Signal for the quaternary carbon at the C2 position.
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δ 115-145 ppm: A series of signals corresponding to the aromatic carbons. The carbon bearing the bromine atom (C6) would be expected in the lower field region of this range.
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δ 165-175 ppm: A signal for the carbonyl carbon (C3) of the amide.
Predicted IR (KBr, cm⁻¹):
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3200-3300 cm⁻¹: N-H stretching vibration of the amide.
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1680-1700 cm⁻¹: C=O stretching vibration of the lactam.
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1500-1600 cm⁻¹: C=C stretching vibrations of the aromatic ring.
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1200-1300 cm⁻¹: C-O-C stretching vibration of the ether linkage.
Potential Applications in Drug Discovery
The benzoxazinone scaffold is a versatile platform for the development of new therapeutic agents. Derivatives have shown promise in a variety of disease areas.
Potential Biological Activities:
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Anticancer Activity: Many benzoxazinone derivatives have been investigated for their anticancer properties. For instance, certain derivatives act as potent and selective CDK9 inhibitors, which are crucial for treating hematologic malignancies.[3] Others have been shown to specifically inhibit the growth of hypoxic cancer cells.[5] The introduction of a bromine atom can enhance the lipophilicity of the molecule, potentially improving its cell permeability and interaction with hydrophobic binding pockets of target proteins.
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Antibacterial and Antifungal Activity: The benzoxazinone ring system is present in a number of natural products with antimicrobial properties.[3] Synthetic derivatives have also been shown to possess antibacterial and antioxidant activities.[4]
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Platelet Aggregation Inhibition: Some 2H-benzo[b][1][2]oxazin-3(4H)-one derivatives have been synthesized and evaluated as inhibitors of platelet aggregation, suggesting potential applications in cardiovascular diseases.[7]
Logical Relationship of Structure and Potential Activity:
Caption: Key structural features influencing biological activity.
Conclusion
6-Bromo-2,2-dimethyl-2H-benzo[b][1][2]oxazin-3(4H)-one is a promising, yet underexplored, derivative of the medicinally relevant benzoxazinone family. The synthetic route proposed herein offers a practical approach to access this compound for further investigation. Based on the known biological activities of related structures, this molecule warrants exploration for its potential as an anticancer, antimicrobial, or cardiovascular drug candidate. Further research, including its synthesis, full spectral characterization, and biological evaluation, is necessary to fully elucidate its therapeutic potential.
References
-
Discovery of C-3 Tethered 2-oxo-benzo[1][2]oxazines as Potent Antioxidants: Bio-Inspired Based Design, Synthesis, Biological Evaluation, Cytotoxic, and in Silico Molecular Docking Studies. (2018). PMC - PubMed Central. [Link]
-
The bromination and nitration of some (2H)-1, 4-benzoxazin-3(4H)-ones. (2003). ResearchGate. [Link]
-
Design, Synthesis, and Evaluation of Novel 2H-Benzo[b][1][2]thiazin-3(4H)-one Derivatives as New Acetylcholinesterase Inhibitors. (2022). MDPI. [Link]
-
Discovery of 2H-benzo[b][1][2]oxazin-3(4H)-one derivatives as potent and selective CDK9 inhibitors that enable transient target engagement for the treatment of hematologic malignancies. (2022). PubMed. [Link]
-
Microwave assisted regioselective halogenation of benzo[b][1][2]oxazin-2-ones via sp2 C–H functionalization. (2023). RSC Publishing. [Link]
-
Design, synthesis and biological evaluation of 2H-benzo[b][1][2] oxazine derivatives as hypoxia targeted compounds for cancer therapeutics. (2009). PubMed. [Link]
-
Synthesis of substituted benzo[b][1][2]oxazepine derivatives by the reaction of 2-aminophenols with alkynones. (2016). Organic & Biomolecular Chemistry (RSC Publishing). [Link]
-
13C NMR Analysis of some 4‐hydroxy‐2H‐1,2‐benzothiazine 1,1‐dioxides. (1982). ResearchGate. [Link]
-
13 C NMR spectrum of 6-bromo-3-phenyl-3,4-dihydro-2H-benzo [e][1][8]oxazine. ResearchGate. [Link]
-
NBS/DMSO-mediated synthesis of (2,3-dihydrobenzo[b][1][2]oxathiin-3-yl)methanols from aryloxymethylthiiranes. (2017). RSC Publishing. [Link]
-
One-Pot Synthesis of Benzo[b][1][2]oxazins via Intramolecular Trapping Iminoenol. (2018). Organic Letters. [Link]
-
A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. (2020). MDPI. [Link]
-
Synthesis of 2H-benzo[b][1][2]oxazin-3(4H)-one derivatives as platelet aggregation inhibitors. (2011). PubMed. [Link]
-
Synthesis of substituted benzo[e][1][8]oxazino analogs. (2023). CKT College. [Link]
-
Electrophilic and radical bromination of bromo derivatives via NBS. (2024). World Journal of Pharmaceutical Research. [Link]
-
Discovery of C-3 Tethered 2-oxo-benzo[1][2]oxazines as Potent Antioxidants: Bio-Inspired Based Design, Synthesis, Biological Evaluation, Cytotoxic, and in Silico Molecular Docking Studies. (2018). Frontiers in Chemistry. [Link]
-
1H and 13C NMR studies on the oxydimethyleneaminomethyl fragment in six‐ and eight‐membered rings. The solution stereochemistry of N‐methyl diastereomers of phendimetrazine (an oxazine anorexic drug) versus nefopam (a benzoxazocine analgesic drug). (1989). Magnetic Resonance in Chemistry. [Link]
-
Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance. (2020). NIH. [Link]
-
C–H Activation-Enabled Synthesis of A Piperazine- Embedded Azadibenzo[a,g]corannulene Analogue. University of Oregon. [Link]
-
Synthesis and complete assignment of the 1H and 13C NMR spectra of 6-substituted and 2,6-disubstituted pyridazin-3(2H)-ones. (2007). PubMed. [Link]
-
N,N-Dimethyl-4-amino-2,1,3-benzothiadiazole: Synthesis and Luminescent Solvatochromism. (2021). MDPI. [Link]
-
Supplementary Information for General. 1H and 13C NMR spectra were recorded on either a Bruker 300 MHz or 400 MHz Avance spectr. The Royal Society of Chemistry. [Link]
-
ChemInform Abstract: A Novel One-Step Synthesis of Benzo[b]furo[3,2-b]pyridines Having an Amino Group at the 4-Position from Benzo[b]furo[3,2-d][1][8]oxazine. ResearchGate. [Link]
Sources
- 1. Discovery of C-3 Tethered 2-oxo-benzo[1,4]oxazines as Potent Antioxidants: Bio-Inspired Based Design, Synthesis, Biological Evaluation, Cytotoxic, and in Silico Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of 2H-benzo[b][1,4]oxazin-3(4H)-one derivatives as potent and selective CDK9 inhibitors that enable transient target engagement for the treatment of hematologic malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. One-Pot Synthesis of Benzo[b][1,4]oxazins via Intramolecular Trapping Iminoenol [organic-chemistry.org]
- 5. mdpi.com [mdpi.com]
- 6. Derivatives of benzo-1,4-thiazine-3-carboxylic acid and the corresponding amino acid conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis of 2H-benzo[b][1,4]oxazin-3(4H)-one derivatives as platelet aggregation inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Design, Synthesis, and Evaluation of Novel 2H-Benzo[b][1,4]thiazin-3(4H)-one Derivatives as New Acetylcholinesterase Inhibitors | MDPI [mdpi.com]
